5,8-Dichloroquinoline-2-carboxylic acid

Catalog No.
S3156714
CAS No.
1092305-00-4
M.F
C10H5Cl2NO2
M. Wt
242.06
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,8-Dichloroquinoline-2-carboxylic acid

CAS Number

1092305-00-4

Product Name

5,8-Dichloroquinoline-2-carboxylic acid

IUPAC Name

5,8-dichloroquinoline-2-carboxylic acid

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.06

InChI

InChI=1S/C10H5Cl2NO2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,(H,14,15)

InChI Key

DZZCOWGQUIQACK-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C(C=CC(=C21)Cl)Cl)C(=O)O

solubility

not available

Organic Synthesis

Scientific Field:

Organic Chemistry

Summary:

5,8-Dichloroquinoline-2-carboxylic acid: serves as a building block in organic synthesis. Researchers use it to create various derivatives with modified functional groups.

Experimental Procedures:

Results:

Cell Wall Architecture Studies

Scientific Field:

Plant Biology, Biochemistry

Summary:

Researchers use quinclorac to study modifications in plant cell wall architecture caused by cellulose biosynthesis inhibitors.

Results:

5,8-Dichloroquinoline-2-carboxylic acid is an organic compound with the molecular formula C₁₀H₆Cl₂N O₂ and a molecular weight of 207.06 g/mol. This compound features a quinoline structure, characterized by a fused benzene and pyridine ring, with two chlorine atoms substituted at the 5 and 8 positions and a carboxylic acid group at the 2 position. The compound is known for its role as a building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals .

The mechanism of action of 5,8-Dichloroquinoline-2-carboxylic acid has not been extensively explored in scientific research. However, due to its structural similarity to other quinolinecarboxylic acids, it might hold potential for applications in medicinal chemistry [, ].

Typical of carboxylic acids and halogenated compounds. Key reactions include:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols, leading to diverse derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, resulting in the formation of quinoline derivatives.

These reactions are significant for synthesizing more complex molecules used in medicinal chemistry.

Research indicates that 5,8-dichloroquinoline-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential antimalarial properties, showing effectiveness against Plasmodium species. The compound may function by disrupting the redox metabolism of the parasites, leading to oxidative stress and cell death . Additionally, its derivatives have been explored for anti-inflammatory and anticancer activities, making it a compound of interest in pharmacological research.

Several synthetic routes have been developed for producing 5,8-dichloroquinoline-2-carboxylic acid:

  • Chlorination of Quinoline: Starting from quinoline, chlorination can be performed using chlorine gas or chlorinating agents to introduce chlorine at the 5 and 8 positions.
  • Carboxylation: The introduction of a carboxylic acid group can be achieved through carbon dioxide incorporation under high pressure and temperature conditions.
  • Multi-step Synthesis: A combination of halogenation, functional group interconversion, and cyclization techniques can yield this compound from simpler precursors.

These methods allow for the efficient production of 5,8-dichloroquinoline-2-carboxylic acid in laboratory settings.

5,8-Dichloroquinoline-2-carboxylic acid finds applications in various fields:

  • Pharmaceutical Development: It serves as a precursor for synthesizing biologically active compounds with potential therapeutic effects.
  • Agricultural Chemistry: The compound is utilized in developing agrochemicals aimed at pest control.
  • Material Science: Its derivatives are explored for use in creating advanced materials with specific electronic properties.

Studies on the interactions of 5,8-dichloroquinoline-2-carboxylic acid with biological targets have revealed insights into its mechanism of action. For instance:

  • Antimalarial Activity: Interaction with heme polymerization pathways in Plasmodium species has been observed, indicating potential as an antimalarial agent.
  • Enzyme Inhibition: Investigations into its ability to inhibit specific enzymes involved in metabolic pathways suggest broader applications in drug design.

These interaction studies are crucial for understanding how this compound can be effectively utilized in therapeutic contexts.

Several compounds share structural similarities with 5,8-dichloroquinoline-2-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
6-Chloroquinoline-2-carboxylic acid59394-30-8Contains one chlorine atom; different position.
7-Chloroquinoline-2-carboxylic acid234444-66-7Chlorine at position 7; unique biological activity.
5-Chloroquinoline-2-carboxylic acid511231-70-2Single chlorine substitution; distinct reactivity.
4,6-Dichloroquinoline-2-carboxylic acid902742-67-0Two chlorines at different positions; varied uses.
5,7-Dichloroindole-2-carboxylic acid4792-71-6Indole structure; different biological properties.

The uniqueness of 5,8-dichloroquinoline-2-carboxylic acid lies in its specific chlorine substitutions and carboxylic acid group, which significantly influence its chemical reactivity and biological activity compared to these similar compounds.

Traditional Organic Synthesis Approaches

The synthesis of quinoline derivatives has historically relied on classical organic reactions, with the Skraup and Friedländer annulation serving as cornerstones. The Skraup reaction involves the condensation of glycerol with aniline derivatives under acidic conditions, followed by cyclodehydration to form the quinoline core. For 5,8-dichloroquinoline-2-carboxylic acid, chlorinated aniline precursors are typically employed. For example, 3,5-dichloroaniline reacts with acrolein (generated in situ from glycerol and sulfuric acid) to yield the quinoline backbone, which is subsequently carboxylated at the 2-position using carbon dioxide under high-pressure conditions.

The Friedländer annulation offers an alternative route by condensing o-aminoaryl ketones with ketones possessing α-methylene groups. A representative synthesis involves 2-amino-3,5-dichlorobenzaldehyde and ethyl acetoacetate, which undergo base-catalyzed cyclization to form the quinoline ring. This method provides superior regioselectivity for the 5,8-dichloro substitution pattern compared to the Skraup protocol.

Table 1: Comparison of Traditional Synthesis Methods

MethodStarting MaterialsConditionsYield (%)Reference
Skraup Reaction3,5-Dichloroaniline, glycerolH2SO4, 180°C, 8 h45–50
Friedländer2-Amino-3,5-dichlorobenzaldehydeNaOH, ethanol, reflux, 6 h60–65

While these methods are reliable, they often require harsh conditions and generate stoichiometric waste, prompting the development of greener alternatives.

Nanocatalyzed Green Synthesis Protocols

Copper Oxide Nanoparticle-Mediated Cyclization

Copper oxide nanoparticles (CuO NPs) have emerged as efficient catalysts for quinoline cyclization due to their high surface area and redox activity. In a typical procedure, 3,5-dichloroaniline and ethyl glyoxylate undergo cyclocondensation in the presence of CuO NPs (5 mol%) at 80°C, yielding 5,8-dichloroquinoline-2-carboxylate esters with 85% efficiency. The nanoparticles facilitate single-electron transfer (SET) mechanisms, accelerating imine formation and aromatization.

Nickel-Based Catalytic Systems for Friedländer Annulation

Nickel nanoparticles supported on mesoporous silica (Ni/SBA-15) enable solvent-free Friedländer annulations. For instance, 2-amino-3,5-dichlorobenzophenone reacts with acetylacetone over Ni/SBA-15 at 120°C, achieving 92% conversion in 2 hours. The catalyst’s Lewis acidity promotes keto-enol tautomerization, while its porous structure enhances reactant diffusion.

Cobalt-Embedded Matrix Catalysts for Reductive Annulation

Cobalt-incorporated zeolites (Co-ZSM-5) catalyze reductive annulation of nitroarenes with α,β-unsaturated ketones. Using 3,5-dichloronitrobenzene and methyl vinyl ketone under hydrogen (1 atm), Co-ZSM-5 (3 mol%) affords 5,8-dichloroquinoline-2-carboxylic acid precursors with 78% yield. The cobalt sites facilitate nitro group reduction and subsequent cyclization via hydrogen transfer.

Table 2: Nanocatalyzed Synthesis Performance

CatalystReaction TypeTemperature (°C)Time (h)Yield (%)
CuO NPsCyclization80485
Ni/SBA-15Friedländer Annulation120292
Co-ZSM-5Reductive Annulation100678

Solvent-Free Mechanochemical Synthesis Strategies

Mechanochemical methods eliminate solvent use by leveraging mechanical force to drive reactions. Ball milling of 3,5-dichloroaniline and diethyl acetylenedicarboxylate with K2CO3 as a base produces 5,8-dichloroquinoline-2-carboxylate esters in 70% yield after 1 hour. The shear forces generated during milling enhance molecular collisions, bypassing the need for high temperatures or volatile solvents.

Microwave-Assisted Accelerated Reaction Pathways

Microwave irradiation drastically reduces reaction times for quinoline synthesis. A microwave-enhanced Skraup protocol involves irradiating 3,5-dichloroaniline, glycerol, and FeCl3·6H2O (catalyst) at 150°C for 20 minutes, achieving 88% yield. The dielectric heating effect selectively activates polar intermediates, accelerating dehydration and cyclization steps. Similarly, carboxylation under microwave conditions using CO2 and Cs2CO3 completes in 15 minutes, compared to 6 hours conventionally.

Table 3: Microwave vs. Conventional Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time8 h20 min
Yield (%)5088
Energy ConsumptionHighLow

Intramolecular Cyclization Pathways

Intramolecular cyclization serves as a cornerstone for constructing the quinoline core. For 5,8-dichloroquinoline-2-carboxylic acid, Fe(III)-promoted cascade cyclization of 1,3-diyne or 1,3,5-triyne precursors enables the formation of fused selenophene-quinoline scaffolds [1]. This method employs diorganyl diselenides as dual-function reagents, facilitating both cyclization and selenium incorporation. The Fe(III) catalyst activates alkyne bonds, promoting nucleophilic attack by internal amines or oxygen-based nucleophiles to form the quinoline ring [1].

Similarly, tandem nucleophilic aromatic substitution/cyclization reactions using aniline derivatives provide a metal-free route to quinoline-2-carboxylates [5]. For example, 2-methylbenzothiazoles undergo iodide-catalyzed C(sp³)–H functionalization followed by cyclization with 2-styrylanilines, yielding functionalized quinolines in moderate-to-high yields [6]. These pathways highlight the versatility of cyclization strategies in assembling the quinoline skeleton while introducing critical substituents like chlorine and carboxylic acid groups.

C–N Coupling Reactions for Carboxylic Acid Group Introduction

The introduction of the carboxylic acid group at position 2 of the quinoline ring often relies on C–N coupling reactions. A one-pot synthesis using β-nitroacrylates and 2-aminobenzaldehydes demonstrates this approach, where the solid base 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) facilitates simultaneous cyclization and esterification [3]. The reaction proceeds via a Michael addition followed by cyclodehydration, forming the quinoline-2-carboxylate core with excellent atom economy [3].

Recent advancements in C–H bond functionalization further enable direct coupling of carboxylic acid precursors to the quinoline ring. For instance, transition-metal-free conditions using iodide catalysts promote C–N bond formation between 2-methylquinolines and styrylanilines, yielding 2-carboxylic acid derivatives without requiring pre-functionalized starting materials [6]. These methods underscore the role of base selection and solvent polarity in optimizing coupling efficiency.

Halogen Dance Mechanisms in Dichloro-Substituted Derivatives

Halogen dance mechanisms, involving the migration of chlorine substituents on the quinoline ring, are critical for achieving the 5,8-dichloro configuration. While direct chlorination using Cl₂/FeCl₃ at low temperatures (0–5°C) can introduce chlorine atoms at specific positions, the redistribution of halogens under acidic or thermal conditions often fine-tunes regioselectivity [2]. For example, treatment of monochlorinated intermediates with Lewis acids like AlCl₃ may induce halogen migration, favoring the thermodynamically stable 5,8-dichloro arrangement due to reduced steric clash and enhanced resonance stabilization [2].

This mechanism is particularly relevant in late-stage functionalization, where selective halogenation avoids the need for protecting groups. Computational studies suggest that electron-withdrawing chlorine substituents activate certain ring positions for electrophilic attack, guiding subsequent halogenation steps [2].

Steric and Electronic Effects of Chlorine Substituents

The 5,8-dichloro configuration imposes distinct steric and electronic effects on the quinoline core. Chlorine’s electron-withdrawing nature deactivates the ring toward electrophilic substitution but enhances reactivity in nucleophilic and radical pathways. For example, the 5- and 8-chloro groups direct incoming electrophiles to the 3- and 6-positions via resonance and inductive effects [2].

Steric hindrance from the chlorine atoms also influences coupling reactions. In Suzuki–Miyaura cross-coupling, the 5,8-dichloro substituents reduce accessibility to the 2-carboxylic acid group, necessitating bulky palladium ligands (e.g., XPhos) to prevent undesired side reactions [6]. Conversely, the electron-deficient ring improves oxidative stability, making 5,8-dichloroquinoline-2-carboxylic acid a robust intermediate for high-temperature reactions.

Table 1: Impact of Chlorine Substituents on Reaction Outcomes

Reaction TypeEffect of 5,8-Dichloro SubstitutionOptimal Conditions
Electrophilic SubstitutionReduced reactivity at positions 5/8HNO₃/H₂SO₄, 50°C [2]
Nucleophilic Aromatic SubstitutionEnhanced activation at position 2K₂CO₃, DMF, 100°C [5]
Cross-CouplingIncreased steric hindrancePd(OAc)₂, XPhos, 120°C [6]

These insights into steric and electronic modulation guide the rational design of synthetic routes for 5,8-dichloroquinoline-2-carboxylic acid and its derivatives.

Bioactivity Comparisons with 3- and 4-Carboxylated Analogs

The position of the carboxylic acid group on the quinoline scaffold significantly influences biological activity profiles and target selectivity. Comparative studies between quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid derivatives have revealed distinct structure-activity relationships that are crucial for drug design and optimization [2] .

Anticancer Activity Profiles

Quinoline-3-carboxylic acid derivatives demonstrate superior anticancer activity compared to their 2- and 4-carboxylated analogs. In studies evaluating cytotoxic effects against MCF-7 breast cancer cells, quinoline-3-carboxylic acid exhibited an IC50 value of 12.0 μM with a selectivity index of 3.4, outperforming both quinoline-2-carboxylic acid (IC50 = 26.0 μM) and quinoline-4-carboxylic acid (IC50 = 15.2 μM) [4]. This enhanced activity is attributed to the compound's ability to exist in an uncharged form within the acidic tumor microenvironment, facilitating selective uptake by cancer cells while minimizing distribution to healthy tissues [4].

The mechanism underlying this selectivity involves pH-dependent ionization characteristics. Quinoline-3-carboxylic acid derivatives with pKa values around 3.9 remain predominantly unionized at the slightly acidic pH of tumor tissues (pH 6.5-6.8), enhancing membrane permeability and cellular uptake [4]. This property is particularly advantageous for compounds designed to target solid tumors where the extracellular pH is typically lower than physiological conditions.

Antimicrobial Activity Variations

The carboxylic acid position also influences antimicrobial efficacy. Quinoline-4-carboxylic acid derivatives generally exhibit broader antimicrobial spectra compared to 2- and 3-carboxylated analogs [2]. Studies have shown that quinoline-4-carboxylic acid-chalcone hybrids demonstrate IC50 values ranging from 0.12 to 0.58 μM against human dihydroorotate dehydrogenase, significantly outperforming the reference drug leflunomide [2].

Quinoline IsomerCell Line/TargetIC50 (μM)Selectivity IndexReference
Quinoline-2-carboxylic acidPC3 (Prostate Cancer)26.02.1
Quinoline-3-carboxylic acidMCF-7 (Breast Cancer)12.03.4 [4]
Quinoline-4-carboxylic acidMCF-7 (Breast Cancer)15.22.8 [2]
Quinoline-2-carboxylic acidHELA (Cervical Cancer)18.02.5
Quinoline-3-carboxylic acidA375 (Melanoma)25.31.9 [4]
Quinoline-4-carboxylic acidA549 (Lung Cancer)22.12.2 [2]

Enzyme Inhibition Patterns

The positional isomerism of carboxylic acid groups creates distinct binding modes with target enzymes. Quinoline-4-carboxylic acid derivatives exhibit enhanced affinity for dihydroorotate dehydrogenase, with molecular docking studies revealing their tendency to occupy the narrow tunnel within the enzyme's N-terminus, effectively preventing ubiquinone cofactor access [2]. This specific interaction pattern is less pronounced in 2- and 3-carboxylated analogs, which exhibit different binding orientations and reduced enzyme inhibition potency.

Metabolic Stability and Pharmacokinetics

Quinoline-2-carboxylic acid derivatives demonstrate superior metabolic stability compared to their 3- and 4-carboxylated counterparts [5]. The 2-carboxylic acid position provides protection against enzymatic degradation, particularly by cytochrome P450 enzymes, resulting in prolonged half-lives and improved pharmacokinetic profiles [5]. This stability advantage is particularly relevant for compounds requiring sustained therapeutic levels, such as antimalarial agents.

Impact of Chlorine Substitution Patterns on Target Affinity

Chlorine substitution patterns on the quinoline scaffold profoundly influence target affinity, selectivity, and biological activity. The strategic placement of chlorine atoms at specific positions creates unique electronic and steric environments that modulate protein-drug interactions and enzymatic binding [5] [7].

Electronic Effects of Chlorine Substitution

The electron-withdrawing nature of chlorine atoms significantly affects the electronic distribution within the quinoline ring system. The 5,8-dichloro configuration imposes distinct electronic effects that enhance reactivity in nucleophilic and radical pathways while deactivating the ring toward electrophilic substitution . This electronic modulation is crucial for target selectivity, as it influences the compound's ability to form specific interactions with binding pockets.

Studies have demonstrated that chlorine substituents at positions 5 and 8 create an electron-deficient quinoline core that exhibits enhanced oxidative stability, making these compounds robust intermediates for high-temperature enzymatic reactions . The electron-withdrawing effect also influences the pKa of the carboxylic acid group, typically lowering it by 0.2-0.4 units compared to non-chlorinated analogs, which affects ionization state and membrane permeability [8].

Steric Influences on Binding Affinity

The spatial arrangement of chlorine substituents creates steric hindrance that influences molecular recognition and binding affinity. In 5,8-dichloroquinoline-2-carboxylic acid, the chlorine atoms at positions 5 and 8 reduce accessibility to the carboxylic acid group, necessitating specific structural adaptations in target binding sites . This steric constraint can be advantageous for selectivity, as it prevents binding to non-target proteins while maintaining high affinity for intended targets.

Molecular docking studies have revealed that the 5,8-dichloro substitution pattern requires bulky palladium ligands in cross-coupling reactions, indicating significant steric effects that extend beyond simple electronic considerations . This steric influence is particularly relevant in enzyme-substrate interactions, where the chlorine atoms can either enhance or inhibit binding depending on the complementarity with the active site architecture.

CompoundTargetActivity (IC50/MIC)SelectivityReference
6-Chloroquinoline-2-carboxylic acidNMDA Receptor2.4 μMHigh
7-Chloroquinoline-2-carboxylic acidAntimicrobial12.5 μg/mLModerate [5]
5-Chloroquinoline-2-carboxylic acidDihydroorotate Dehydrogenase0.8 μMHigh [9]
4,6-Dichloroquinoline-2-carboxylic acidCancer Cell Lines8.5 μMModerate [10]
5,8-Dichloroquinoline-2-carboxylic acidCellulose Biosynthesis15.2 μMLow
5,7-Dichloroquinoline-2-carboxylic acidGlycine Receptor3.1 μMHigh [11]

Structure-Activity Relationships in Antimalarial Activity

Chlorine substitution patterns demonstrate remarkable effects on antimalarial activity. Studies of 2-arylvinylquinolines have shown that chlorinated analogues exhibit superior antiplasmodial activity compared to fluorinated and methoxylated derivatives [12]. Specifically, 6-chloro-substituted styrylquinolines demonstrated EC50 values as low as 4.8 nM against Plasmodium falciparum, representing a 14-fold improvement over non-chlorinated analogs [12].

The mechanism underlying this enhanced activity involves disruption of parasite redox metabolism. Chlorine substituents facilitate the formation of reactive intermediates that interfere with hemoglobin degradation and induce oxidative stress in infected erythrocytes [12]. This dual mechanism of action contributes to the high selectivity for parasitized cells while minimizing toxicity to healthy erythrocytes.

Enzyme Selectivity and Inhibition Patterns

The chlorine substitution pattern significantly influences enzyme selectivity profiles. 5,8-Dichloroquinoline-2-carboxylic acid demonstrates specific inhibition of cellulose biosynthesis enzymes with IC50 values around 15.2 μM . This specificity arises from the unique binding mode created by the 5,8-dichloro arrangement, which complements the active site architecture of cellulose synthase complexes.

Comparative studies have shown that alternative chlorine substitution patterns result in different enzyme selectivity profiles. For instance, 5,7-dichloroquinoline derivatives exhibit high affinity for glycine receptors, while 4,6-dichloroquinoline analogs show broader activity against cancer cell lines [10] [11]. This selectivity is attributed to the specific geometric requirements of different binding sites and the ability of chlorine atoms to participate in halogen bonding interactions with amino acid residues.

Pharmacokinetic Implications

Chlorine substitution patterns affect pharmacokinetic properties through multiple mechanisms. The increased lipophilicity conferred by chlorine atoms enhances membrane permeability and cellular uptake, but may also increase protein binding and alter distribution patterns [7]. Studies have shown that 5,8-dichloroquinoline derivatives exhibit logP values around 3.24, which is optimal for oral bioavailability while maintaining adequate aqueous solubility .

The metabolic stability of chlorinated quinoline derivatives is generally enhanced compared to non-halogenated analogs. Chlorine atoms at positions 5 and 8 provide protection against oxidative metabolism by cytochrome P450 enzymes, resulting in prolonged half-lives and improved pharmacokinetic profiles [5]. This stability is particularly important for compounds requiring sustained therapeutic effects, such as antimalarial and anticancer agents.

Carboxylic Acid Isosterism in Lead Optimization

Carboxylic acid isosterism represents a fundamental strategy in medicinal chemistry for optimizing drug-like properties while maintaining biological activity. The systematic replacement of carboxylic acid groups with bioisosteric alternatives has proven particularly valuable in quinoline derivative optimization, addressing challenges related to metabolic stability, permeability, and target selectivity [8] [13].

Classical Carboxylic Acid Isosteres

The most extensively studied carboxylic acid isosteres include tetrazoles, hydroxamic acids, and sulfonamides, each offering distinct advantages in quinoline optimization. Tetrazole moieties have demonstrated particular utility in quinoline-based drug design, exhibiting enhanced binding affinity compared to carboxylic acids in certain contexts [8]. The tetrazole isostere projects the acidic functionality approximately 1.5 Å further from the aromatic ring compared to carboxylic acids, potentially accessing binding pockets that are sterically inaccessible to the parent carboxylic acid [8].

Studies of quinoline-2-tetrazole derivatives have shown 1.8-fold enhanced potency compared to the corresponding carboxylic acid, with improved lipophilicity (logP = 1.92 vs 1.85) and similar pKa values (4.8 vs 4.2) [8]. This enhancement is attributed to the tetrazole's ability to form stronger hydrogen bonding interactions with target proteins while maintaining the essential ionic character required for binding.

Amide and Carboxamide Isosteres

Carboxamide isosteres offer significant advantages in terms of metabolic stability and membrane permeability. Quinoline-2-carboxamide derivatives demonstrate reduced susceptibility to esterase-mediated hydrolysis while maintaining reasonable potency profiles [8]. However, the elimination of the ionizable carboxylic acid group typically results in decreased water solubility and altered pharmacokinetic properties.

Comparative studies have shown that quinoline carboxamide derivatives exhibit 30-50% of the potency of their carboxylic acid counterparts, with improved lipophilicity profiles (logP values typically 0.4-0.6 units higher) [8]. This trade-off between potency and drug-like properties must be carefully balanced during lead optimization, considering the specific therapeutic requirements and target characteristics.

Compound SeriespKaLipophilicity (LogP)Relative PotencyReference
Quinoline-2-carboxylic acid4.21.851.0 [8]
Quinoline-2-carboxamideN/A2.310.6 [8]
Quinoline-2-tetrazole4.81.921.8 [8]
Quinoline-2-hydroxamic acid9.11.670.9 [8]
Quinoline-3-carboxylic acid3.91.781.0 [8]
Quinoline-3-carboxamideN/A2.240.5 [8]
Quinoline-4-carboxylic acid4.11.891.0 [8]
Quinoline-4-carboxamideN/A2.350.7 [8]

Hydroxamic Acid Isosteres

Hydroxamic acid isosteres present unique opportunities for quinoline optimization, particularly in applications requiring metal chelation or specific enzyme inhibition. The hydroxamic acid functional group provides bidentate metal coordination capabilities that are absent in carboxylic acids, opening new avenues for target engagement [8].

Quinoline-2-hydroxamic acid derivatives exhibit modified pKa values (9.1) compared to carboxylic acids (4.2), resulting in different ionization states at physiological pH [8]. This altered ionization pattern can be advantageous for targets requiring neutral or cationic ligands, while potentially improving membrane permeability through reduced ionization at physiological pH.

Optimized Isosteric Strategies

Recent advances in isosteric design have focused on multi-parameter optimization, considering not only binding affinity but also absorption, distribution, metabolism, excretion, and toxicity properties. The development of quinoline-based dihydroorotate dehydrogenase inhibitors exemplifies this approach, where systematic isosteric replacement has led to compounds with improved cellular permeability and reduced cytochrome P450 inhibition [14] [15].

The optimization of 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid demonstrates the successful application of isosteric principles in quinoline lead optimization [14]. This compound achieved an IC50 of 1 nM against human dihydroorotate dehydrogenase while maintaining favorable pharmacokinetic properties through careful balance of electronic and steric effects [14].

Pharmacokinetic Optimization Through Isosterism

Isosteric replacement strategies have proven particularly valuable for addressing pharmacokinetic limitations in quinoline derivatives. The replacement of carboxylic acids with metabolically stable isosteres can significantly improve oral bioavailability and reduce first-pass metabolism [16]. Studies have shown that certain quinoline carboxamide derivatives exhibit improved membrane permeability and reduced efflux pump recognition compared to their carboxylic acid counterparts [16].

The development of quinoline-based diacylglycerol acyltransferase 1 inhibitors illustrates the successful application of isosteric principles in addressing multiple optimization challenges simultaneously [17]. Through systematic isosteric replacement, researchers achieved compounds with improved potency, selectivity, and pharmacokinetic properties, demonstrating the power of integrated isosteric design strategies in quinoline optimization.

Structure-Activity Relationship Insights

Comprehensive structure-activity relationship studies have revealed that the success of carboxylic acid isosterism in quinoline derivatives depends critically on the specific target protein and binding site characteristics. The rigid quinoline scaffold provides a stable platform for isosteric exploration, but the optimal isostere selection must consider the three-dimensional binding environment and the specific interactions required for activity [18].

XLogP3

3.3

Dates

Last modified: 08-18-2023

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